molecular formula C13H11BrFNO2S B3037138 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide CAS No. 439934-35-7

4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

Cat. No. B3037138
CAS RN: 439934-35-7
M. Wt: 344.2 g/mol
InChI Key: WRVXCZVAZKXKTO-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11BrFNO2S and a molecular weight of 344.20 . It is commonly used in the field of chemistry .


Synthesis Analysis

The compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide is determined by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

The chemical reactions of 4-Bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide involve the amidation reaction . The structure of the compound is confirmed by various spectroscopic methods, including FTIR, 1H and 13C NMR, and MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide include a molecular weight of 344.20 and a molecular formula of C13H11BrFNO2S . The density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antibacterial Applications

Sulfonamides, including 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They work by inhibiting the growth of bacteria, making them effective in treating bacterial infections .

Antitumor Activity

Sulfonamide compounds have unique antitumor physiological activities . For example, certain sulfonamides have been proven to have good anticancer effects and are currently applied in clinical trials .

Antidiabetic Activity

Sulfonamides also exhibit antidiabetic activity . This makes them potentially useful in the treatment and management of diabetes .

Antiviral Activity

Sulfonamides, including 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide, have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections .

Anti-cancer Activity

In addition to their antitumor activity, sulfonamides have also been found to have anti-cancer properties . This makes them potentially useful in cancer treatment .

Use in Synthesis of Other Compounds

4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can be synthesized by the amidation reaction . It can also be used as a precursor in the synthesis of other compounds .

Photoactive Properties

While not directly related to 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide, similar compounds have been found to have photoactive properties . These properties make them appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .

Physicochemical Property Analysis

The physicochemical properties of 4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide have been analyzed using vibrational frequencies . This analysis reveals some of the compound’s properties, which could be useful in various applications .

Future Directions

The future directions for the study of 4-Bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide could involve further exploration of its photoactive properties . The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials .

properties

IUPAC Name

4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVXCZVAZKXKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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